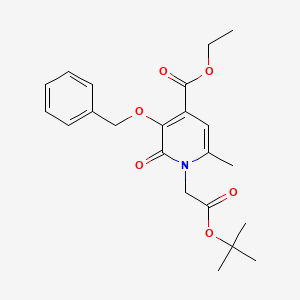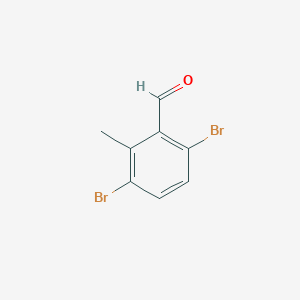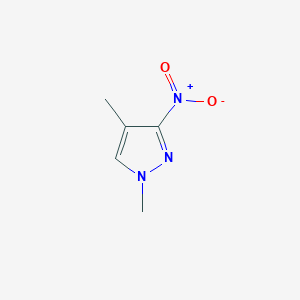![molecular formula C16H22N2O5 B3120706 Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- CAS No. 26971-68-6](/img/structure/B3120706.png)
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-
Descripción general
Descripción
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- is a synthetic compound that belongs to the class of carbobenzyloxy-protected amino acids. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- typically involves the protection of the amino group of glycine with a carbobenzyloxy (Cbz) group. This is followed by coupling with L-Norleucine under specific reaction conditions. The process generally includes:
Protection of Glycine: Glycine is reacted with benzyl chloroformate in the presence of a base to form N-Cbz-glycine.
Coupling with L-Norleucine: The protected glycine is then coupled with L-Norleucine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
In industrial settings, the production of Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding free amino acids.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbobenzyloxy group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the Cbz group.
Coupling Reagents: DCC and NHS are commonly used for peptide coupling reactions.
Oxidizing Agents: Mild oxidizing agents can be used for specific modifications.
Major Products
The major products formed from these reactions include deprotected amino acids, coupled peptides, and modified derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further biochemical processes, including enzyme interactions and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-Glycine: Another carbobenzyloxy-protected amino acid used in peptide synthesis.
N-Cbz-L-Alanine: Similar in structure but with alanine instead of glycine.
N-Cbz-L-Leucine: Similar in structure but with leucine instead of norleucine.
Uniqueness
Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl- is unique due to its specific combination of glycine and L-Norleucine, providing distinct properties in peptide synthesis and biochemical applications. Its stability and reactivity make it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-2-3-9-13(15(21)17-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,21)(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZWGVCHHRKOT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)



![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)

